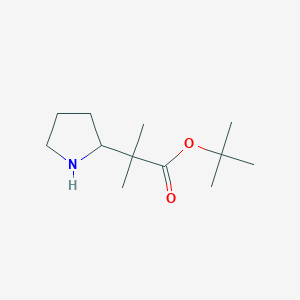

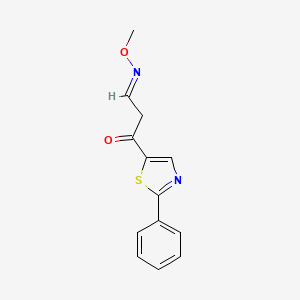

![molecular formula C14H11Cl2NO B2795228 (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 939888-07-0](/img/structure/B2795228.png)

(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate, also referred to as CZC, is a synthetic compound that has been used in a variety of scientific research applications. CZC is a quaternary ammonium salt, which is a type of organic compound containing a positively charged nitrogen atom surrounded by four organic groups. CZC has several unique properties that make it attractive for research applications, such as its strong solubility in both polar and non-polar solvents and its relatively low toxicity.

Scientific Research Applications

Electrochemical Applications

Quaternary ammonium salts, akin to the compound , have been explored for their electrochemical properties, particularly in the context of electric double layer capacitors (EDLCs). These compounds exhibit wide potential windows and high ionic conductivity, making them suitable as electrolytes in EDLCs, which are critical for energy storage technologies. The research demonstrates that quaternary ammonium salts can enhance the performance of EDLCs, offering a higher capacity and improved charge-discharge cycle durability at elevated temperatures compared to conventional electrolytes (Sato, Masuda, & Takagi, 2004).

Corrosion Inhibition

Another application of related compounds is in corrosion inhibition. Ammonium-based dithiocarbamate compounds have been shown to effectively protect steel against corrosion in acidic environments. These inhibitors work by adsorbing onto the metal surface, providing a hydrophobic barrier that mitigates the corrosive effects of the acid. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

Herbicide Development

Quaternary ammonium salts have also been synthesized and tested for their efficacy as herbicides. Studies on compounds with the 2,4-dichlorophenoxyacetate anion reveal that these salts can be highly effective in controlling weed growth, offering similar or better efficacy compared to commercial herbicide formulations. This research highlights the potential of quaternary ammonium compounds in developing more effective and environmentally friendly herbicidal products (Marcinkowska, Praczyk, Gawlak, Niemczak, & Pernak, 2017).

Catalysis and Synthesis

Quaternary ammonium compounds play a vital role in catalysis, particularly in facilitating various organic reactions. For instance, tetra-methyl ammonium hydroxide has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the utility of these compounds in promoting chemical reactions under mild conditions. Such catalytic applications are essential for developing new synthetic pathways and manufacturing chemicals more efficiently and sustainably (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-13-6-4-11(5-7-13)9-17(18)10-12-2-1-3-14(16)8-12/h1-9H,10H2/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBNNWMGFSHYIZ-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

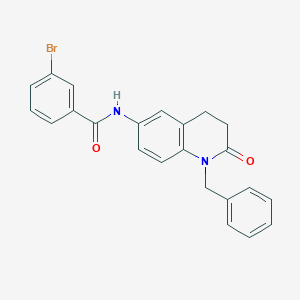

![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)

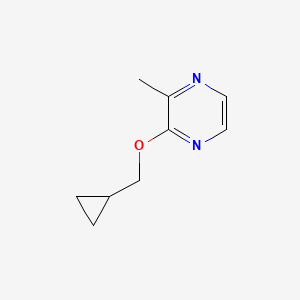

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795164.png)